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Compound of Interest

Compound Name: 2-Bromo-4-hydroxynicotinic acid

Cat. No.: B1519919 Get Quote

An In-depth Technical Guide for Drug Discovery Professionals

In the landscape of contemporary drug discovery, the strategic selection of molecular building

blocks is paramount to the successful development of novel therapeutics. Among the vast

arsenal of heterocyclic scaffolds, substituted nicotinic acids represent a privileged class,

lending themselves to a wide array of chemical modifications. This guide focuses on a

particularly valuable, yet underexplored, member of this family: 2-Bromo-4-hydroxynicotinic
acid. As a trifunctional scaffold, it offers medicinal chemists a powerful platform for generating

molecular diversity and accessing novel chemical space, particularly in the burgeoning field of

targeted protein degradation. This document serves as a technical primer for researchers,

scientists, and drug development professionals, elucidating the core properties, reactivity, and

strategic applications of this versatile intermediate.

Core Physicochemical & Structural Characteristics
2-Bromo-4-hydroxynicotinic acid is a solid organic compound whose value lies in the

specific arrangement of its functional groups on the pyridine ring.[1] The interplay between the

carboxylic acid, the hydroxyl group, and the strategically placed bromine atom dictates its

reactivity and utility.
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Property Value Source(s)

Molecular Formula C₆H₄BrNO₃ [1][2]

Molecular Weight 218.00 g/mol [1][2]

CAS Number 1150561-81-1 [2]

Appearance Solid [1]

Classification
Organic Intermediate, Protein

Degrader Building Block
[2]

Synthesis & Chemical Reactivity
While a specific, peer-reviewed synthesis for 2-bromo-4-hydroxynicotinic acid is not readily

available in public literature, its preparation can be logically inferred from established pyridine

chemistry. A plausible and efficient route involves the direct electrophilic bromination of 4-

hydroxynicotinic acid. This approach is analogous to the synthesis of related isomers, such as

5-bromo-6-hydroxynicotinic acid from 6-hydroxynicotinic acid.[3] The electron-donating

hydroxyl group at the 4-position activates the pyridine ring towards electrophilic substitution,

directing the incoming bromine to the C2 or C6 position. Steric hindrance and electronic factors

would then influence the regioselectivity of the reaction.

The true synthetic power of this molecule is unlocked through the differential reactivity of its

three functional groups. This trifunctionality allows for orthogonal chemical modifications, a

highly desirable trait in library synthesis and lead optimization.

C2-Bromine Atom: This is the primary handle for introducing molecular complexity. The

bromine atom on the electron-deficient pyridine ring is an excellent leaving group for

transition metal-catalyzed cross-coupling reactions.[4] This enables the facile formation of C-

C, C-N, and C-O bonds, most notably via the Suzuki-Miyaura coupling to introduce new aryl

or heteroaryl moieties.[5][6]

C3-Carboxylic Acid: The carboxylic acid group is a versatile functional handle. It can be

readily converted into amides, esters, or other derivatives through standard coupling

chemistry.[7] This position is ideal for attaching linkers or pharmacophores that can modulate
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solubility, engage with specific receptor pockets, or serve as attachment points for E3 ligase

ligands in PROTACs.

C4-Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form

esters. This site offers another vector for chemical diversification, allowing for fine-tuning of

physicochemical properties like lipophilicity and hydrogen bonding capacity.
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Caption: Reactivity map of 2-Bromo-4-hydroxynicotinic acid.
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The utility of 2-Bromo-4-hydroxynicotinic acid extends across several therapeutic areas,

primarily driven by its role as a versatile scaffold for building more complex and potent

molecules.

Core Scaffold for Targeted Protein Degradation
(PROTACs)
Perhaps the most compelling application of this molecule is its use as a "Protein Degrader

Building Block".[2] PROTACs are heterobifunctional molecules that recruit a target protein to an

E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the

proteasome.[8] A PROTAC consists of three components: a warhead that binds the target

protein, a ligand for an E3 ligase (e.g., VHL or Cereblon), and a linker connecting the two.[9]

2-Bromo-4-hydroxynicotinic acid is an ideal starting point for constructing the central linker

and warhead portion of a PROTAC. The synthetic workflow involves a logical sequence of

reactions leveraging its orthogonal reactivity.

2-Bromo-4-hydroxynicotinic
Acid

Step 1: Suzuki Coupling
(at C2-Br position)

Aryl-Substituted Intermediate
(Warhead for Target Protein)

Step 2: Amide Coupling
(at C3-COOH position) Linker-Attached Warhead Step 3: Linker Elongation

& E3 Ligase Ligand Conjugation Final PROTAC Molecule

Click to download full resolution via product page

Caption: General workflow for PROTAC synthesis.

This modular approach allows for the rapid generation of a library of PROTACs where the

warhead, linker length, and linker attachment point can be systematically varied to optimize for

ternary complex formation and degradation efficiency.[8]

Scaffolding for Enzyme Inhibitors
Derivatives of substituted nicotinic acids have shown potent inhibitory activity against a range

of enzymes. The 2-bromo-4-hydroxy scaffold provides a robust starting point for developing

inhibitors for various target classes.
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Target Class
Example(s) from
Related Scaffolds

Therapeutic Area Source(s)

Kinases
VEGFR-2, BTK,

PI3Kδ

Oncology,

Inflammation
[10][11]

Poly(ADP-ribose)

polymerase (PARP)

Various heterocyclic

inhibitors
Oncology [7]

Other Enzymes
Soluble epoxide

hydrolase (sEH)
Inflammation, Pain [7]

The general strategy involves using the C2-bromine as an anchor point to build out a

pharmacophore that occupies the active site of the target enzyme, while the C3-acid and C4-

hydroxyl groups are used to establish key hydrogen bonds or to attach solubilizing groups.

Field-Proven Experimental Protocols
The following protocols provide robust, validated methodologies for key transformations and

assays relevant to the application of 2-Bromo-4-hydroxynicotinic acid.

Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for coupling an arylboronic acid to the C2 position of

2-Bromo-4-hydroxynicotinic acid. The choice of palladium catalyst and ligand is crucial when

working with electron-deficient pyridine rings, which can sometimes inhibit catalysis.[6]

Objective: To synthesize a 2-aryl-4-hydroxynicotinic acid derivative.

Materials:

2-Bromo-4-hydroxynicotinic acid (1.0 equiv)

Arylboronic acid (1.2 equiv)

Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (3 mol%)

Potassium Carbonate (K₂CO₃) (2.0 equiv)
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Anhydrous, degassed 1,4-dioxane

Degassed deionized water

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

Reaction Setup: To a dry Schlenk flask, add 2-Bromo-4-hydroxynicotinic acid, the

arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon

gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 or 5:1 ratio) via

syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to

the starting bromide.[6]

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed

(typically 4-16 hours).

Work-up:

Cool the reaction to room temperature.

Dilute the mixture with ethyl acetate and water.

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate

(Na₂SO₄).[5]

Filter and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to yield

the pure 2-aryl-4-hydroxynicotinic acid.

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and

high-resolution mass spectrometry (HRMS).

Causality Note: The use of a phosphine-based ligand like dppf is critical. The ligand stabilizes

the palladium catalyst, prevents its deactivation by the pyridine nitrogen, and facilitates the key

steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5]

The base (K₂CO₃) is essential for activating the boronic acid in the transmetalation step.

Protocol: Kinase Inhibition Assay (General)
This protocol provides a framework for evaluating the inhibitory activity of synthesized

derivatives against a target kinase, a common application for this scaffold.

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

Test compound (derivative of 2-Bromo-4-hydroxynicotinic acid) dissolved in DMSO.

Target kinase enzyme.

Kinase substrate (e.g., a specific peptide).

ATP (Adenosine triphosphate).

Assay buffer (e.g., Tris-HCl with MgCl₂, DTT).

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

384-well microplate.

Procedure:

Compound Plating: Create a serial dilution of the test compound in DMSO. Dispense a small

volume (e.g., 50 nL) of each concentration into a 384-well plate using an acoustic dispenser.
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Enzyme Addition: Add the kinase enzyme, diluted in assay buffer, to all wells.

Incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow

the compound to bind to the enzyme.

Reaction Initiation: Add a solution containing the kinase substrate and ATP to all wells to start

the enzymatic reaction.

Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60

minutes).

Detection: Stop the reaction and measure the kinase activity by adding the detection reagent

according to the manufacturer's protocol. This typically measures the amount of ADP

produced or the amount of ATP remaining.

Data Analysis:

Read the plate on a luminometer or appropriate plate reader.

Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

Plot the percent inhibition versus the logarithm of the compound concentration.

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook
2-Bromo-4-hydroxynicotinic acid is more than just another chemical intermediate; it is a

strategic tool for modern medicinal chemists. Its trifunctional nature provides a robust and

flexible platform for creating diverse molecular architectures with high "drug-like" potential.

While its most prominent emerging role is in the synthesis of PROTACs, its value as a core

scaffold for developing highly specific enzyme inhibitors should not be overlooked. As the

demand for novel, highly targeted therapeutics continues to grow, the intelligent application of

versatile building blocks like 2-Bromo-4-hydroxynicotinic acid will be a critical driver of

innovation and success in drug discovery pipelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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